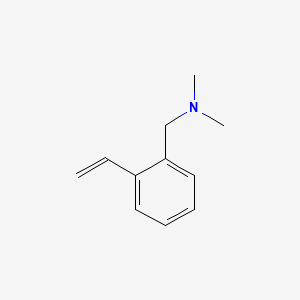

N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Description

BenchChem offers high-quality N,N-Dimethyl-1-(2-vinylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-1-(2-vinylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-7-5-6-8-11(10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLKCQAGVDGTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276616 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22826-55-7 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Introduction

N,N-Dimethyl-1-(2-vinylphenyl)methanamine is an organic compound featuring a vinyl group and a dimethylaminomethyl group in an ortho substitution pattern on a benzene ring. This unique arrangement of functional groups suggests its potential as a valuable monomer in polymer chemistry and as a building block in organic synthesis. The presence of a polymerizable vinyl group and a reactive tertiary amine moiety allows for the creation of functional polymers with tailored properties. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications.

Predicted Physicochemical Properties

The properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine are predicted based on its para-isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, and other related compounds.

| Property | Predicted Value | Reference/Basis for Prediction |

| Molecular Formula | C₁₁H₁₅N | Based on structure |

| Molecular Weight | 161.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Analogy with N,N-Dimethylbenzylamine[3] |

| Boiling Point | ~220-230 °C at 760 mmHg | Slightly lower than the para-isomer (229 °C) due to potential intramolecular interactions. |

| Density | ~1.07 g/mL at 25 °C | Similar to the para-isomer (1.074 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., chloroform, acetonitrile); slightly soluble in water. | Analogy with N,N-Dimethylbenzylamine[3] and vinylbenzyl chloride[4] |

Proposed Synthesis

A plausible two-step synthesis for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is proposed, starting from 2-ethyltoluene.

Step 1: Synthesis of 2-Vinylbenzyl Chloride

The synthesis of the key intermediate, 2-vinylbenzyl chloride, can be achieved through the chlorination of 2-vinyltoluene, which itself can be prepared from 2-ethyltoluene. A common industrial route for vinylbenzyl chloride involves the vapor-phase halogenation and subsequent dehydrohalogenation of ethyltoluene[5].

-

Reaction: 2-Ethyltoluene is first dehydrogenated to 2-vinyltoluene. Subsequently, the methyl group of a related precursor, 4-vinylbenzyl alcohol, is chlorinated to introduce the chloromethyl group[6].

Step 2: Amination of 2-Vinylbenzyl Chloride

The final product can be synthesized via the nucleophilic substitution of the chlorine in 2-vinylbenzyl chloride with dimethylamine. This reaction is analogous to the well-established synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine[7].

-

Reaction: 2-Vinylbenzyl chloride is reacted with an excess of dimethylamine in a suitable solvent. The reaction can be carried out under anhydrous conditions at elevated temperatures and pressures to drive it to completion[7].

Experimental Protocol: Amination of 2-Vinylbenzyl Chloride

-

To a solution of 2-vinylbenzyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran or acetonitrile, add an excess of dimethylamine (2-3 equivalents, either as a gas or a solution in a compatible solvent).

-

The reaction mixture is stirred in a sealed pressure vessel at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is filtered to remove any dimethylamine hydrochloride formed as a byproduct.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield N,N-Dimethyl-1-(2-vinylphenyl)methanamine.

Logical Workflow for the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectral Properties

The spectral properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be predicted based on the known spectra of its structural components: the ortho-substituted vinylbenzene and the N,N-dimethylbenzylamine moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the vinyl, aromatic, benzylic, and methyl protons.

-

Vinyl Protons: Three distinct signals are expected in the range of 5.0-7.0 ppm. The proton geminal to the aromatic ring will likely appear as a doublet of doublets, while the two terminal protons will appear as doublets.

-

Aromatic Protons: The four protons on the benzene ring will likely appear as a complex multiplet in the range of 7.0-7.6 ppm due to the ortho substitution pattern.

-

Benzylic Protons (-CH₂-N): A singlet is expected around 3.4-3.6 ppm.

-

Dimethyl Protons (-N(CH₃)₂): A singlet is expected around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the vinyl, aromatic, benzylic, and methyl carbons.

-

Vinyl Carbons: Two signals are expected between 110-140 ppm.

-

Aromatic Carbons: Six signals are expected in the range of 125-140 ppm.

-

Benzylic Carbon (-CH₂-N): A signal is expected around 64 ppm.

-

Dimethyl Carbons (-N(CH₃)₂): A signal is expected around 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

-

C-H stretch (vinyl): ~3080 cm⁻¹

-

C=C stretch (vinyl): ~1630 cm⁻¹

-

C=C stretch (aromatic): ~1600 and 1480 cm⁻¹

-

C-H bend (ortho-disubstituted): ~750 cm⁻¹

-

C-N stretch: ~1260-1020 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. A prominent fragment ion would be expected at m/z = 117, corresponding to the loss of the dimethylamino group.

Potential Applications

Given its bifunctional nature, N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a promising candidate for several applications, particularly in polymer science.

-

Functional Polymers: It can be polymerized or copolymerized through its vinyl group to produce polymers with pendant tertiary amine groups. These functional polymers can be used as catalysts, ion-exchange resins, and in the synthesis of quaternary ammonium salts for antimicrobial applications[8].

-

Crosslinking Agent: The tertiary amine can act as a catalyst for various reactions, including the curing of epoxy resins and polyurethanes[3].

-

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the vinyl and the tertiary amine groups.

Safety and Handling

While specific toxicity data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is unavailable, it should be handled with the care appropriate for analogous compounds. Vinylbenzyl chloride is known to be harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction[9]. Tertiary amines can be corrosive and irritants. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dimethyl-1-(2-vinylphenyl)methanamine, although not extensively studied, presents significant potential as a versatile chemical intermediate and monomer. This guide provides a theoretical framework for its properties, synthesis, and applications based on the known chemistry of its structural analogs. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound in various scientific and industrial fields.

References

-

[Vinylbenzyl chloride(para+ortho). (URL: http://www.c-e-c.net/pro/Vinylbenzyl-chloride(para-ortho%EF%BC%89.html)]([Link]

Sources

- 1. 2245-52-5|N,N-Dimethyl-1-(4-vinylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Vinylbenzyl chloride | 30030-25-2 [chemicalbook.com]

- 5. US3962357A - Process for the preparation of substituted vinylbenzyl chloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. US2608584A - Preparation of n-alkyl arylamines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Technical Guide for Advanced Chemical Synthesis

Abstract

N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a bifunctional molecule of significant interest, incorporating both a reactive vinyl group, suitable for polymerization and further functionalization, and a tertiary amine, which can act as a catalytic site or a precursor for quaternary ammonium salts. This unique combination makes it a valuable building block in materials science, ligand synthesis, and pharmaceutical development. This guide provides an in-depth analysis of three robust and strategically distinct synthetic routes for its preparation: Reductive Amination, Wittig Olefination, and Suzuki Cross-Coupling. Each route is critically evaluated, providing detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific application, whether for rapid discovery or large-scale production.

Introduction and Retrosynthetic Analysis

The synthesis of substituted styrenes bearing functional sidechains is a cornerstone of modern organic chemistry. The target molecule, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, presents a specific challenge: the orthogonal synthesis of a vinyl group and a dimethylaminomethyl group on an aromatic ring at the ortho position. The proximity of these groups requires careful selection of reagents and reaction conditions to avoid undesired side reactions, such as intramolecular cyclization or polymerization.

A retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approaches:

-

C-N Bond Disconnection: This suggests forming the benzylic amine as the final key step. This leads to a Reductive Amination strategy starting from 2-vinylbenzaldehyde.

-

C=C Bond Disconnection: This approach focuses on creating the vinyl group last. This points towards a Wittig-type olefination of a precursor aldehyde, namely 2-(dimethylaminomethyl)benzaldehyde.

-

Aryl-Vinyl C-C Bond Disconnection: This modern approach leverages the power of transition-metal catalysis to construct the carbon skeleton, suggesting a Suzuki cross-coupling reaction between a vinylboronic acid derivative and a suitably functionalized benzylamine precursor.

These three pathways offer a compelling trade-off between step count, reagent availability, and overall efficiency.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Route I: Reductive Amination

This is arguably the most direct route, constructing the final C-N bond on a pre-existing carbon skeleton.

Principle and Rationale

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of an aldehyde (2-vinylbenzaldehyde) and a secondary amine (dimethylamine), which is then reduced in situ to the target tertiary amine.[1][2] The choice of reducing agent is critical. While powerful reductants like NaBH₄ could reduce the starting aldehyde, milder, iminium-selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred to prevent this side reaction and ensure high yields. This one-pot procedure is valued for its operational simplicity and high atom economy.

Experimental Protocol: Reductive Amination

-

To a stirred solution of 2-vinylbenzaldehyde (1.0 equiv.) in 1,2-dichloroethane (DCE, 0.2 M) at 0 °C, add a 2.0 M solution of dimethylamine in THF (1.2 equiv.).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 25 °C.

-

Continue stirring at room temperature for 12-16 hours. Monitor reaction progress via TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate containing 1% triethylamine) to yield the pure product.

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Molarity | Equiv. | Role |

| 2-Vinylbenzaldehyde | 132.16 | - | 1.0 | Starting Material |

| Dimethylamine in THF | 45.08 | 2.0 M | 1.2 | Amine Source |

| NaBH(OAc)₃ | 211.94 | - | 1.5 | Reducing Agent |

| 1,2-Dichloroethane | 98.96 | 0.2 M | - | Solvent |

| Triethylamine | 101.19 | - | - | Chromatography Additive |

Workflow Diagram

Caption: Workflow for the Reductive Amination route.

Synthesis Route II: Wittig Olefination

This classic and reliable method constructs the carbon-carbon double bond as the final key transformation.

Principle and Rationale

The Wittig reaction is a Nobel Prize-winning transformation that converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[3][4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] This route begins with 2-(dimethylaminomethyl)benzaldehyde, which can be prepared from 2-bromobenzaldehyde. The aldehyde is then reacted with methylenetriphenylphosphorane (Ph₃P=CH₂), an unstabilized ylide, to generate the terminal vinyl group.[6] A key advantage is the reaction's tolerance for the amine functionality already present in the molecule.

Experimental Protocol: Wittig Olefination

-

Part A: Ylide Preparation

-

Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF (0.3 M) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv.) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Part B: Wittig Reaction

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Add a solution of 2-(dimethylaminomethyl)benzaldehyde (1.0 equiv.) in anhydrous THF dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product contains triphenylphosphine oxide. To remove it, triturate the residue with cold hexanes, in which the product is soluble but the oxide is not. Filter off the solid oxide.

-

Concentrate the filtrate and purify by flash column chromatography as described in Route I.

-

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Molarity | Equiv. | Role |

| Methyltriphenylphosphonium bromide | 357.23 | - | 1.1 | Ylide Precursor |

| n-Butyllithium | 64.06 | 1.6 M | 1.05 | Base |

| 2-(Dimethylaminomethyl)benzaldehyde | 163.22 | - | 1.0 | Starting Material |

| Tetrahydrofuran (THF) | 72.11 | 0.3 M | - | Solvent |

Workflow Diagram

Caption: Workflow for the Wittig Olefination route.

Synthesis Route III: Suzuki Cross-Coupling

This route employs modern organometallic chemistry to forge the key aryl-vinyl C-C bond, offering excellent functional group tolerance.

Principle and Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[7] This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[8] In this strategy, 2-bromo-N,N-dimethylbenzylamine is coupled with a vinylboron source, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst.

Experimental Protocol: Suzuki Coupling

-

To a Schlenk flask, add 2-bromo-N,N-dimethylbenzylamine (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %), and cesium carbonate (Cs₂CO₃) (3.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of toluene and water (10:1, 0.15 M) via cannula.

-

Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor progress by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the target compound.

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Mol % | Equiv. | Role |

| 2-Bromo-N,N-dimethylbenzylamine | 214.10 | - | 1.0 | Starting Material |

| Potassium vinyltrifluoroborate | 133.98 | - | 1.5 | Vinyl Source |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 3% | 0.03 | Catalyst |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | - | 3.0 | Base |

| Toluene/Water (10:1) | - | - | - | Solvent |

Workflow Diagram

Caption: Workflow for the Suzuki Cross-Coupling route.

Comparative Analysis and Conclusion

The choice of an optimal synthetic route depends on the specific goals of the research program, including scale, cost, time, and available expertise.

| Criterion | Route I: Reductive Amination | Route II: Wittig Olefination | Route III: Suzuki Coupling |

| Key Transformation | C-N bond formation | C=C bond formation | Aryl-Vinyl C-C bond formation |

| Number of Steps | 1 (from 2-vinylbenzaldehyde) | 2 (from 2-formyl precursor) | 1 (from 2-bromo precursor) |

| Starting Materials | 2-Vinylbenzaldehyde (may require synthesis) | 2-(Me₂NCH₂)-benzaldehyde (multi-step prep) | 2-Bromo-N,N-dimethylbenzylamine (readily available) |

| Key Reagents | NaBH(OAc)₃ (mild, selective) | n-BuLi (pyrophoric, requires inert atm.) | Palladium catalyst (expensive, air-sensitive) |

| Byproducts | Borate salts (easy removal) | Triphenylphosphine oxide (can be difficult to remove) | Boron and catalyst residues (requires careful purification) |

| Scalability | Excellent; often used in process chemistry. | Good; removal of Ph₃PO can be problematic on scale. | Good; catalyst cost can be a factor. |

| Robustness | High, but sensitive to aldehyde purity. | Very reliable, but sensitive to water/air. | Excellent functional group tolerance. |

-

For speed and efficiency on a lab scale , assuming the availability of 2-vinylbenzaldehyde, Route I (Reductive Amination) is the most compelling choice due to its single-step, one-pot nature and simple workup.

-

For reliability and overcoming challenging substrates , Route II (Wittig Olefination) is a classic and robust method, although it requires handling of organolithium reagents and a more tedious purification.

-

For versatility, functional group tolerance, and leveraging commercially available building blocks , Route III (Suzuki Coupling) represents the most modern and flexible approach. Its primary drawbacks are the cost of the palladium catalyst and the need for rigorous purification to remove metal residues, which is a critical consideration in drug development.

Ultimately, each route offers a viable and effective pathway to N,N-Dimethyl-1-(2-vinylphenyl)methanamine. The selection should be guided by a careful consideration of the specific project requirements, balancing factors of cost, safety, scale, and timeline.

References

- Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. (n.d.). Vertex AI Search.

- EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- The Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

- Wittig reaction. (n.d.). Wikipedia.

- Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange.

- Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts a. (2024, January). NEW J CHEM.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. (2025, August 7). ResearchGate.

- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Dimethyl-1-(2-vinylphenyl)methanamine (CAS 22826-55-7): A Bifunctional Monomer for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Bridging Polymer Chemistry and Functional Materials

N,N-Dimethyl-1-(2-vinylphenyl)methanamine, registered under CAS number 22826-55-7, is a bifunctional aromatic compound that is garnering significant interest in the field of materials science. Also known as 2-(dimethylaminomethyl)styrene, its unique molecular architecture, featuring a polymerizable vinyl group and a reactive tertiary amine on an aromatic scaffold, positions it as a versatile building block for the synthesis of advanced functional polymers.

This guide provides a comprehensive technical overview of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, delving into its chemical and physical properties, synthesis, polymerization behavior, and diverse applications. The content herein is curated to empower researchers and professionals in polymer chemistry and material science to harness the potential of this unique monomer in their developmental endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is paramount for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22826-55-7 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 212.9°C at 760 mmHg | [3] |

| Density | 0.937 g/cm³ | [3] |

| Flash Point | 74.7°C | [3] |

| Purity | ≥ 99% | [2] |

Synthesis and Mechanism: Crafting the Monomer

The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be achieved through the reaction of a suitable vinylbenzyl precursor with dimethylamine.[3] A common and logical synthetic route involves the nucleophilic substitution of 2-vinylbenzyl chloride with dimethylamine.

Proposed Synthesis Workflow

Caption: General workflow for the synthesis of functional copolymers.

Reactivity and Further Functionalization

The true versatility of N,N-Dimethyl-1-(2-vinylphenyl)methanamine lies in the distinct reactivity of its two functional groups.

Reactivity of the Vinyl Group

The vinyl group exhibits typical reactivity for a styrene derivative in polymerization reactions. Its reactivity ratios with other common monomers can be determined to predict the composition of the resulting copolymer.

Reactivity of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center. This allows for a range of post-polymerization modifications:

-

Quaternization: Reaction with alkyl halides converts the tertiary amine into a quaternary ammonium salt, introducing a permanent positive charge onto the polymer. This is useful for creating ion-exchange resins, antibacterial surfaces, and gene delivery vectors.

-

Oxidation: The amine can be oxidized to an N-oxide, which can alter the hydrophilicity and coordination properties of the polymer.

-

Coordination with Metal Ions: The tertiary amine can act as a ligand to coordinate with various metal ions, leading to the formation of polymer-metal complexes with catalytic or magnetic properties.

Safety and Handling

N,N-Dimethyl-1-(2-vinylphenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [3]Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes. [3]Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents. [3]For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [2]

Conclusion and Future Outlook

N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a highly valuable and versatile monomer that serves as a gateway to a wide array of functional polymers. Its ability to be readily incorporated into polymer chains and the presence of a reactive amine handle for further modification make it a powerful tool for materials scientists. As the demand for smart and high-performance materials continues to grow, the importance of bifunctional monomers like N,N-Dimethyl-1-(2-vinylphenyl)methanamine in both academic research and industrial applications is set to increase, paving the way for innovations in electronics, medicine, and advanced manufacturing.

References

[1]Crafting the Future: 2-(Dimethylaminomethyl)styrene in Additive Manufacturing - UniVOOK. (2024-10-20). [Link] [2]China 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7) leading provider - UniVOOK. [Link] [3]2-(Dimethylaminomethyl)styrene - ChemBK. (2024-04-09). [Link]

Sources

Spectroscopic Analysis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Technical Examination

Senior Application Scientist Note: This document addresses the request for a comprehensive guide on the spectroscopic data (NMR, IR, MS) for N,N-Dimethyl-1-(2-vinylphenyl)methanamine. A thorough and exhaustive search of scientific literature, chemical databases, and supplier technical sheets has revealed that experimental spectroscopic data for the ortho isomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, is not publicly available at this time. The required spectra have not been published in peer-reviewed journals or deposited in accessible spectral databases.

To provide valuable context for researchers and drug development professionals, this guide will instead focus on two key areas:

-

Analysis of the Commercially Available Isomer: A detailed examination of the available spectroscopic information for the closely related and commercially available para isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine (CAS 2245-52-5).

-

Theoretical Spectroscopic Prediction: A theoretical interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra for the requested ortho isomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, based on established principles of spectroscopic theory. This predictive analysis will serve as a valuable reference for researchers who may synthesize this compound in the future.

Part 1: Spectroscopic Data for N,N-Dimethyl-1-(4-vinylphenyl)methanamine

The para isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, is a known compound with some available spectroscopic data. Its structure is as follows:

Infrared (IR) Spectroscopy of N,N-Dimethyl-1-(4-vinylphenyl)methanamine

An infrared spectrum for N,N-Dimethyl-1-(4-vinylphenyl)methanamine is available from the NIST WebBook, providing insight into the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard and efficient method for obtaining an IR spectrum of a liquid or solid sample like N,N-Dimethyl-1-(4-vinylphenyl)methanamine is through ATR FT-IR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the N,N-Dimethyl-1-(4-vinylphenyl)methanamine sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Data Presentation: IR Absorption Bands for N,N-Dimethyl-1-(4-vinylphenyl)methanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085 | Medium | =C-H stretch (vinyl & aromatic) |

| ~3005 | Medium | =C-H stretch (vinyl & aromatic) |

| ~2970, 2820, 2770 | Strong | C-H stretch (aliphatic -CH₂- and N-CH₃) |

| ~1628 | Strong | C=C stretch (vinyl) |

| ~1600, 1510 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

| ~830 | Strong | C-H bend (out-of-plane, p-disubstituted ring) |

| ~1265 | Medium | C-N stretch |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in N,N-Dimethyl-1-(4-vinylphenyl)methanamine. The presence of the vinyl group is strongly indicated by the C=C stretching vibration around 1628 cm⁻¹ and the characteristic out-of-plane =C-H bending bands at approximately 990 and 910 cm⁻¹. The aromatic ring is identified by the C=C stretching bands and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is characteristic of a 1,4- (or para) disubstituted benzene ring. The aliphatic C-H stretching vibrations from the methylene and N-methyl groups are observed in the 2800-3000 cm⁻¹ region, and the C-N stretching vibration is also present.

Part 2: Theoretical Spectroscopic Prediction for N,N-Dimethyl-1-(2-vinylphenyl)methanamine

For the target molecule, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, we can predict the key features of its NMR, IR, and MS spectra based on its ortho substitution pattern.

Structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be the most informative for confirming the ortho substitution pattern. The expected chemical shifts (in ppm, relative to TMS) and multiplicities are as follows:

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | dd | 1H | Aromatic H (adjacent to C-CH₂N) |

| ~7.35-7.20 | m | 3H | Aromatic H's |

| ~7.00 | dd | 1H | Vinyl H (geminal to aromatic ring) |

| ~5.70 | dd | 1H | Vinyl H (trans to aromatic ring) |

| ~5.30 | dd | 1H | Vinyl H (cis to aromatic ring) |

| ~3.50 | s | 2H | -CH₂-N |

| ~2.30 | s | 6H | -N(CH₃)₂ |

Causality Behind Predicted ¹H NMR Spectrum

-

Aromatic Region: The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns (doublets of doublets, multiplets) due to coupling with their neighbors. The proton adjacent to the electron-donating aminomethyl group is expected to be the most shielded.

-

Vinyl Region: The three vinyl protons will form a characteristic AMX spin system. The proton on the same carbon as the aromatic ring will be a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal protons will also be doublets of doublets, with distinct coupling constants for cis and trans relationships.

-

Aliphatic Region: The benzylic methylene protons (-CH₂-N) are expected to appear as a singlet, as they have no adjacent protons to couple with. Similarly, the six protons of the two equivalent methyl groups on the nitrogen atom will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~137.5 | Aromatic C (quaternary, attached to vinyl) | | ~136.5 | Aromatic C (quaternary, attached to CH₂N) | | ~136.0 | Vinyl CH | | ~128-126 | Aromatic CHs (4 signals) | | ~116.0 | Vinyl CH₂ | | ~64.0 | -CH₂-N | | ~45.0 | -N(CH₃)₂ |

Causality Behind Predicted ¹³C NMR Spectrum

-

Aromatic & Vinyl Carbons: Six signals are expected in the aromatic region (120-140 ppm), two of which will be quaternary carbons. The two vinyl carbons will also appear in this region, with the terminal CH₂ being more shielded.

-

Aliphatic Carbons: The benzylic carbon (-CH₂-N) will be in the typical range for such carbons, and the N-methyl carbons will be the most shielded, appearing around 45 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum of the ortho isomer is expected to be very similar to that of the para isomer, with one key difference in the out-of-plane bending region for the aromatic C-H bonds.

Data Presentation: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3080, 3010 | =C-H stretch (vinyl & aromatic) |

| ~2970, 2820, 2770 | C-H stretch (aliphatic) |

| ~1625 | C=C stretch (vinyl) |

| ~1595, 1480 | C=C stretch (aromatic ring) |

| ~990, 910 | =C-H bend (out-of-plane, vinyl) |

| ~750 | C-H bend (out-of-plane, o-disubstituted ring) |

| ~1260 | C-N stretch |

Key Differentiator: The most significant difference from the para isomer will be the strong absorption band around 750 cm⁻¹ , which is characteristic of ortho-disubstitution on a benzene ring.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Presentation: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 160 | [M-H]⁺ |

| 146 | [M-CH₃]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Causality Behind Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 161, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathway: The most favorable fragmentation pathway for N-benzylamines is the cleavage of the benzylic C-C bond (alpha-cleavage). This will result in the formation of a highly stable iminium cation, [CH₂=N(CH₃)₂]⁺, with an m/z of 58. This fragment is expected to be the base peak (the most intense peak) in the spectrum. The other part of the molecule would be a vinylbenzyl radical.

Workflow Diagrams

DOT Language Script for Spectroscopic Analysis Workflow:

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide offer a robust framework for the identification and characterization of this compound. Researchers synthesizing this molecule can use this theoretical data as a benchmark for their experimental results. The key distinguishing features will be the complex aromatic signals and the characteristic out-of-plane bending vibration for an ortho-disubstituted ring in the IR spectrum, alongside the dominant m/z 58 fragment in the mass spectrum.

References

-

NIST Chemistry WebBook. N,n-dimethyl-4'-vinylbenzylamine. [Link]

physical and chemical characteristics of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a versatile bifunctional monomer with significant potential in organic synthesis and materials science. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential applications.

Introduction and Significance

N,N-Dimethyl-1-(2-vinylphenyl)methanamine, also known as 2-(Dimethylaminomethyl)styrene, is an organic compound featuring both a vinyl group and a tertiary amine functionality. This unique combination of reactive sites makes it a valuable building block in the synthesis of a variety of polymers and complex organic molecules. The presence of the dimethylaminomethyl group at the ortho position of the styrene moiety introduces interesting steric and electronic properties that can influence its reactivity and the characteristics of the resulting products. Its potential applications span from being a monomer in polymerization reactions to a precursor in the synthesis of novel pharmaceutical scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 22826-55-7 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 212.9 °C at 760 mmHg | [1] |

| Flash Point | 74.7 °C | [1] |

| Density | 0.937 g/cm³ | [1] |

| Purity | Typically ≥ 95% or 99% min | [2] |

Chemical Structure and Reactivity

The chemical structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is characterized by a benzene ring substituted with a vinyl group and a dimethylaminomethyl group at the ortho position.

Structure:

The reactivity of this compound is dictated by its two primary functional groups:

-

Vinyl Group: The vinyl group is susceptible to polymerization through various mechanisms, including free radical, cationic, and anionic polymerization. This makes the compound a useful monomer for the synthesis of functional polymers. The resulting polymers will have pendant dimethylaminomethyl groups, which can be used for post-polymerization modifications or to impart specific properties to the material, such as basicity or chelating ability.

-

Tertiary Amine: The dimethylamino group is a tertiary amine, which imparts basic properties to the molecule. It can be protonated by acids to form ammonium salts. The lone pair of electrons on the nitrogen atom also makes it a nucleophile, allowing it to participate in various organic reactions. Furthermore, the tertiary amine can act as a ligand for metal catalysts or as a scavenger for acids produced in a reaction.

The ortho-positioning of the dimethylaminomethyl group relative to the vinyl group can lead to intramolecular interactions that may influence the reactivity of both functional groups.

Synthesis and Purification

Below is a conceptual workflow for such a synthesis:

Conceptual Synthesis Workflow

Step-by-Step Conceptual Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a suitable solvent (e.g., tetrahydrofuran or diethyl ether).

-

Addition of Amine: An excess of dimethylamine (either as a solution in a solvent or as a gas bubbled through the solvent) is introduced into the reaction vessel. The mixture is cooled in an ice bath.

-

Addition of Benzyl Chloride: 2-Vinylbenzyl chloride, dissolved in the same solvent, is added dropwise from the addition funnel to the cooled dimethylamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to obtain the final N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a colorless to light yellow liquid.

Note: This is a conceptual protocol. The actual experimental conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for safety and yield.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons (around 7-7.5 ppm), a singlet for the benzylic methylene protons (CH₂N), and a singlet for the six equivalent protons of the two methyl groups on the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the vinyl carbons, the aromatic carbons (with different chemical shifts due to the substituents), the benzylic carbon, and the methyl carbons of the dimethylamino group.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for C=C stretching of the vinyl group and the aromatic ring, C-H stretching for both sp² and sp³ hybridized carbons, and C-N stretching of the tertiary amine.

-

Mass Spectrometry: The mass spectrum under electron impact (EI) would be expected to show a molecular ion peak at m/z = 161. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond.

Applications in Research and Development

The bifunctional nature of N,N-Dimethyl-1-(2-vinylphenyl)methanamine makes it a valuable monomer and intermediate in several areas:

-

Polymer Chemistry: It can be used as a monomer to synthesize functional polymers with pendant tertiary amine groups. These polymers have potential applications as gene delivery vectors, flocculants, and in the preparation of ion-exchange resins. The amine groups can also be quaternized to create cationic polymers.

-

Organic Synthesis: The compound serves as a versatile starting material for the synthesis of more complex molecules. The vinyl group can undergo various transformations such as hydrogenation, halogenation, and cycloaddition reactions, while the tertiary amine can be used to direct reactions or as a nucleophilic center.

-

Drug Development: While direct applications in drug development are not extensively documented, the ortho-vinylbenzylamine scaffold is a potential pharmacophore. Derivatives of this compound could be synthesized and screened for various biological activities. For instance, the introduction of this moiety into known drug molecules could modulate their pharmacokinetic and pharmacodynamic properties. The vinyl group provides a handle for further functionalization, allowing for the creation of a library of compounds for biological screening. The general class of benzylamine derivatives has been explored in medicinal chemistry for a variety of therapeutic targets.

Safety and Handling

References

-

UniVOOK Chemical. 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7). Available at: [Link]

-

UniVOOK Chemical. China 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7) leading provider. Available at: [Link]

Sources

The Emergence of a Versatile Building Block: A Technical Guide to the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Introduction: N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a specialized aromatic amine, holds significant potential as a monomer and intermediate in the synthesis of advanced polymers and functional materials. Its unique structure, featuring a reactive vinyl group and a tertiary amine, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established chemical principles and analogous transformations documented in the scientific literature. While a seminal paper detailing its initial discovery remains elusive, its synthesis can be logically approached through the derivatization of key precursors.

Plausible Synthetic Strategies

The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be envisioned through two primary and chemically robust pathways:

-

The N,N-Dimethylation of 2-Vinylbenzylamine: This approach leverages the well-established Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of primary amines using formaldehyde and formic acid. This method is particularly advantageous as it typically proceeds with high yield and avoids the formation of quaternary ammonium salts.[1][2][3][4]

-

Nucleophilic Substitution of 2-Vinylbenzyl Chloride: This pathway involves the direct reaction of 2-vinylbenzyl chloride with dimethylamine. The chloromethyl group is a reactive electrophile that readily undergoes substitution by an amine nucleophile.

This guide will focus on the first and more controlled approach, providing a detailed, albeit proposed, experimental protocol based on the principles of the Eschweiler-Clarke reaction.

Proposed Synthesis via Eschweiler-Clarke Reaction

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for N,N-Dimethyl-1-(2-vinylphenyl)methanamine.

Part 1: Synthesis of the Precursor, 2-Vinylbenzylamine

The synthesis of the starting material, 2-vinylbenzylamine, is a critical first step. While not detailed in the immediate search results, a common route involves the reduction of 2-vinylbenzonitrile or the amination of 2-vinylbenzyl chloride. For the purpose of this guide, we will assume the availability of 2-vinylbenzylamine as a starting material, which can be sourced commercially or synthesized via established methods.

Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

The following is a detailed, step-by-step protocol for the N,N-dimethylation of 2-vinylbenzylamine. This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-vinylbenzylamine (1.0 equivalent).

-

Addition of Reagents: To the stirred amine, add aqueous formaldehyde (37 wt. %, 2.2 equivalents) followed by formic acid (98-100%, 2.2 equivalents). The addition of formic acid should be done cautiously as the initial reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid and to basify the solution to a pH > 9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure tertiary amine.

Causality Behind Experimental Choices:

-

Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete dimethylation of the primary amine.[1]

-

Reflux Conditions: The elevated temperature accelerates the reaction rate and drives the irreversible loss of carbon dioxide, pushing the equilibrium towards the product.

-

Basic Work-up: The addition of a base is crucial to neutralize the formic acid and to deprotonate the amine product, rendering it soluble in the organic extraction solvent.

Characterization Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| ¹H NMR | Expected signals for aromatic protons, a vinyl group (typically three distinct signals), a benzylic CH₂ group, and two N-methyl groups (a singlet). |

| ¹³C NMR | Expected signals for aromatic carbons, vinyl carbons, a benzylic carbon, and N-methyl carbons. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 161.12. |

Applications and Future Directions

N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a valuable monomer for the synthesis of functional polymers. The vinyl group allows for its participation in various polymerization techniques, including free radical, cationic, and controlled radical polymerization methods. The resulting polymers, bearing pendant N,N-dimethylaminomethyl groups, can be utilized in a variety of applications:

-

Gene and Drug Delivery: The tertiary amine can be protonated to create cationic polymers capable of complexing with nucleic acids or anionic drugs.

-

Catalysis: The amine functionality can act as a basic catalyst or as a ligand for metal-catalyzed reactions.

-

Adhesives and Coatings: Incorporation of this monomer can enhance the adhesive properties and surface characteristics of polymeric materials.

The synthesis of this and similar functionalized monomers opens avenues for the development of novel "smart" polymers that can respond to stimuli such as pH.

References

- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.

- Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.

- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.

- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945, 25, 89.

- Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. name-reaction.com [name-reaction.com]

- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a substituted aromatic amine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required to unambiguously confirm the molecule's constitution and connectivity. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and confident structural assignment.

Introduction: The Analytical Imperative

The precise structural characterization of any novel chemical entity is a cornerstone of chemical research and development. For a molecule such as N,N-Dimethyl-1-(2-vinylphenyl)methanamine, which possesses a tertiary amine, a vinyl group, and a disubstituted aromatic ring, a multi-technique approach is not merely advisable but essential. Each functional group presents unique spectroscopic signatures, and the interplay between them provides a rich dataset for analysis. This guide will systematically deconstruct the molecule's structure through a logical sequence of analytical techniques, moving from initial molecular formula confirmation to the fine details of proton-carbon framework connectivity.

The molecular structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is as follows:

Caption: Chemical structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.

Caption: Predicted major fragmentation pathways for N,N-Dimethyl-1-(2-vinylphenyl)methanamine.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions

The IR spectrum of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3080-3010 | C-H Stretch | Aromatic & Vinyl | Medium |

| ~2970-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1630 | C=C Stretch | Vinyl | Medium |

| ~1600, 1480 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1335-1250 | C-N Stretch | Aromatic Amine | Strong [2] |

| ~990 and 910 | =C-H Bend (Out-of-plane) | Monosubstituted Vinyl | Strong |

| ~750 | C-H Bend (Out-of-plane) | ortho-Disubstituted Benzene | Strong |

Crucially, the absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds. [2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum will provide a unique fingerprint of the molecule. The ortho-substitution pattern will lead to complex splitting in the aromatic region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-vinyl (α) | ~6.8 - 7.0 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | 1H |

| H-vinyl (β, trans) | ~5.6 - 5.8 | dd | J(trans) ≈ 17.6, J(gem) ≈ 1.0 | 1H |

| H-vinyl (β, cis) | ~5.2 - 5.4 | dd | J(cis) ≈ 10.9, J(gem) ≈ 1.0 | 1H |

| H-aromatic | ~7.2 - 7.6 | m | - | 4H |

| H-benzylic (CH₂) | ~3.5 - 3.7 | s | - | 2H |

| H-methyl (N(CH₃)₂) | ~2.2 - 2.4 | s | - | 6H |

Note: dd = doublet of doublets, m = multiplet, s = singlet. These are predicted values based on analogous structures. [4][5]

Predicted ¹³C NMR and DEPT Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify all unique carbon environments and their multiplicities (CH₃, CH₂, CH, or quaternary C). [6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C-quaternary (Ar-C) | ~137 - 139 | No signal |

| C-quaternary (Ar-C) | ~135 - 137 | No signal |

| C-vinyl (α) | ~136 - 138 | Up (CH) |

| C-aromatic (CH) | ~126 - 130 | Up (CH) |

| C-vinyl (β) | ~115 - 117 | Down (CH₂) |

| C-benzylic (CH₂) | ~63 - 65 | Down (CH₂) |

| C-methyl (N(CH₃)₂) | ~45 - 47 | Up (CH₃) |

2D NMR for Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential to definitively piece together the molecular puzzle. [7][8]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds. [7]We expect to see correlations between the vinyl protons (α, β-cis, β-trans) and among the coupled aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. [9]It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). [9]Key expected HMBC correlations include:

-

The N-methyl protons (~2.3 ppm) to the benzylic carbon (~64 ppm) and the N-methyl carbons (~46 ppm).

-

The benzylic protons (~3.6 ppm) to the N-methyl carbons (~46 ppm) and to the aromatic quaternary carbon (~138 ppm) and two aromatic CH carbons.

-

The α-vinyl proton (~6.9 ppm) to the aromatic quaternary carbon it is attached to (~136 ppm).

-

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

-

DEPT-135: Acquire using standard instrument parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

-

-

2D Spectra Acquisition:

-

COSY: Acquire using a gradient-selected sequence (gCOSY) with 256 increments in the F1 dimension and 8 scans per increment.

-

HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence with 256 increments in F1 and 4 scans per increment.

-

HMBC: Acquire using a gradient-selected sequence, optimized for a long-range coupling constant of 8 Hz, with 400 increments in F1 and 16 scans per increment.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is achieved through the logical integration of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula and provides initial structural clues through fragmentation. FTIR spectroscopy confirms the presence of key functional groups and the absence of others, corroborating the tertiary amine structure. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework. The combined, self-validating data from these experiments allows for the confident and complete structural assignment of the target molecule, underscoring the power of a multi-faceted analytical strategy.

References

- Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.

- Spectroscopy of Amines. Chemistry LibreTexts.

- GCMS Section 6.15. Whitman People.

- Suggest three ways that the following tertiary amine can fragment... Study Prep in Pearson+.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. Benchchem.

- Supporting Inform

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- 2D NMR Solutions.pdf. Eugene E. Kwan.

- IR: amines. University of Calgary.

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies.

- HSQC and HMBC. NMR Core Facility - Columbia University.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. A-Z Chemistry.

- Fragmentation Patterns in Mass Spectrometry. Read Chemistry.

- mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

- Mass Spectrometry: Fragment

- N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC). ChemScene.

- N,N-Dimethyl-1-(4-vinylphenyl)methanamine. CymitQuimica.

- N,N-Dimethyl-1-(4-vinylphenyl)methanamine. Sigma-Aldrich.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. ekwan.github.io [ekwan.github.io]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to the Preliminary Investigation of Ortho-Substituted Vinylphenyl Methanamines

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of ortho-substituted vinylphenyl methanamines. This class of compounds holds significant promise in medicinal chemistry due to the unique structural combination of a reactive vinyl group, a strategically positioned methanamine moiety, and the steric and electronic influence of the ortho-substituent. This document is designed to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance and Rationale

Aromatic rings are fundamental scaffolds in a vast majority of pharmaceutical agents.[1] The specific placement of substituents on the aromatic ring can profoundly influence a molecule's pharmacological properties. Ortho-substitution, in particular, can induce significant conformational changes and modulate intramolecular interactions, which can be pivotal for receptor binding and metabolic stability.[2][3][4][5] The vinylphenyl methanamine core combines three key pharmacophoric elements:

-

The Vinyl Group: A versatile functional group that can participate in various chemical transformations, including Michael additions and cycloadditions, making it a valuable handle for further derivatization or for covalent interactions with biological targets.

-

The Methanamine Moiety: A common feature in many biologically active compounds, providing a basic center that can engage in crucial hydrogen bonding and ionic interactions with protein residues.

-

The Ortho-Substituent: This group can enforce a specific conformation of the vinyl and methanamine groups, influence the pKa of the amine, and provide additional points of interaction with a target protein.

This unique combination makes ortho-substituted vinylphenyl methanamines attractive candidates for library synthesis and lead optimization in drug discovery programs.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of ortho-substituted vinylphenyl methanamines can be approached through several strategic disconnections. The choice of a specific route will depend on the availability of starting materials, the desired ortho-substituent, and scalability. Below, we detail two robust and versatile synthetic pathways.

Pathway A: Late-Stage Amination via an Aldehyde Intermediate

This pathway focuses on the initial construction of an ortho-substituted vinylbenzaldehyde, which is then converted to the target methanamine. This approach is advantageous as it allows for the diversification of the amine functionality at a late stage.

Workflow for Pathway A:

Sources

- 1. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aklectures.com [aklectures.com]

- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Safe Handling, and Storage of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Introduction: Navigating the Data Gap for N,N-Dimethyl-1-(2-vinylphenyl)methanamine

N,N-Dimethyl-1-(2-vinylphenyl)methanamine (CAS No. 22826-55-7) is a bifunctional styrene monomer utilized in organic synthesis and as an initiator for the polymerization of various copolymers[1]. Its unique structure, featuring both a reactive vinyl group and a tertiary amine, makes it a valuable building block for researchers in materials science and drug development. However, the very features that impart its chemical utility also present potential bio-reactivity and handling challenges.

A thorough review of publicly available literature reveals a significant lack of specific toxicological and safety data for the ortho-isomer. This guide, therefore, adopts a conservative, scientifically-grounded approach. We will extrapolate necessary safety protocols from the known hazards of the structurally analogous para-isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, and the broader, well-documented toxicological profiles of aromatic amines. This principle of "hazard inference based on structural analogy" is a cornerstone of laboratory safety when dealing with novel or under-characterized chemical entities. The guidance herein is designed to empower researchers to manage this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| Chemical Name | N,N-Dimethyl-1-(2-vinylphenyl)methanamine | [1] |

| Synonyms | (N,N-DiMethylaMinoMethyl)styrene; 2-(Dimethylaminomethyl)styrene | [1] |

| CAS Number | 22826-55-7 | [1] |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molecular Weight | 161.24 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥99% | [1] |

| Boiling Point | ~217.3 °C at 760 mmHg (Predicted for para-isomer) | [4] |

| Flash Point | ~77.3 °C (Predicted for para-isomer) | [4] |

Section 2: Hazard Identification and Toxicological Profile

As specific toxicological data for the ortho-isomer is unavailable, this assessment is based on data from its para-isomer (CAS 2245-52-5) and the known hazards of the aromatic amine functional group. Aromatic amines as a class are readily absorbed through the skin and can cause systemic toxicity[5][6]. It is crucial to handle this compound as if it possesses all the potential hazards of its analogs until proven otherwise.

2.1. Inferred GHS Classification

| Hazard Class | Hazard Statement | Basis of Inference |

| Skin Corrosion / Irritation | H315: Causes skin irritation | Data from para-isomer[4]. Aromatic amines can be irritants[7]. |

| Serious Eye Damage / Irritation | H319: Causes serious eye irritation | Data from para-isomer[4]. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Data from para-isomer[4]. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: Potential for toxicity | Aromatic amines can be toxic or fatal via all routes of exposure[8][9]. |

2.2. Key Toxicological Concerns

-

Dermal Absorption: The primary risk associated with aromatic amines is their ability to be absorbed through the skin, leading to systemic effects[5]. Even brief contact with seemingly small quantities should be avoided.

-

Eye Irritation: The para-isomer is classified as causing serious eye irritation[4]. Direct contact with the liquid or its vapors can cause significant discomfort and potential damage.

-

Respiratory Irritation: Vapors may be irritating to the respiratory tract. All handling should be performed in a well-ventilated area to prevent inhalation[4].

-

Sensitization: While not explicitly documented for this isomer, related aromatic amines like N,N-Dimethyl-p-phenylenediamine are known skin sensitizers[9]. Repeated exposure could lead to an allergic skin reaction.

-

Carcinogenicity and Mutagenicity: Many aromatic amines are proven or suspected carcinogens[5][10][11]. The metabolic activation of these compounds can lead to genotoxic intermediates[11]. Some studies suggest that ortho-isomers of aromatic amines can exhibit stronger carcinogenic properties than their para or meta counterparts[10]. This potential underscores the need for stringent exposure controls.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, based on the known and inferred hazards. Engineering controls are the primary line of defense.

3.1. Engineering Controls

-

Chemical Fume Hood: All handling of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[12].

-

Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled[12].

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound.

| PPE Type | Specification and Rationale |

| Hand Protection | Nitrile or Butyl Rubber Gloves. The rationale for selecting these materials is their proven resistance to aromatic amines. Avoid latex gloves, which offer poor chemical protection. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed promptly using proper technique and disposed of as hazardous waste[8][9]. |

| Eye Protection | Chemical Safety Goggles and a full-face shield. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash risk, offering a secondary layer of protection for the entire face[8][12]. |

| Skin and Body Protection | Flame-resistant lab coat and closed-toe shoes. A fully buttoned lab coat protects against incidental skin contact. Shoes must fully cover the feet. Do not wear shorts or other clothing that leaves skin exposed[12]. |

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full respiratory protection program, including fit testing, must be in place in such scenarios[12]. |